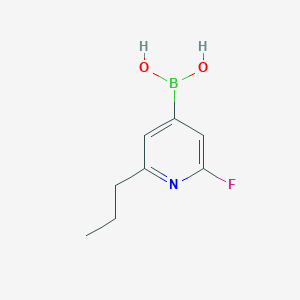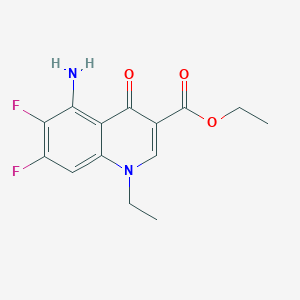
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group, amino group, and difluoro substituents on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethylamine with tartaric acid to form ethyl acetate salt and sodium chloride. This intermediate is then reacted with a fluorinated compound and 3,5-dichloro-2,4-dinitrobenzaldehyde to produce the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of other quinolone derivatives for various applications.
作用機序
The mechanism of action of Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Levofloxacin: A widely used quinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Another quinolone antibiotic with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its difluoro substituents and amino group may enhance its binding affinity to bacterial enzymes, potentially leading to improved antibacterial activity .
特性
分子式 |
C14H14F2N2O3 |
|---|---|
分子量 |
296.27 g/mol |
IUPAC名 |
ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14F2N2O3/c1-3-18-6-7(14(20)21-4-2)13(19)10-9(18)5-8(15)11(16)12(10)17/h5-6H,3-4,17H2,1-2H3 |
InChIキー |
DUWDFAZQUYERGW-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C(C(=C(C=C21)F)F)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


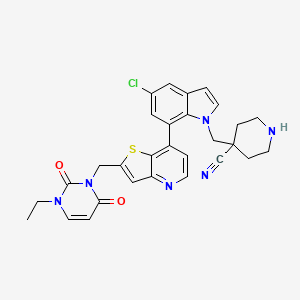
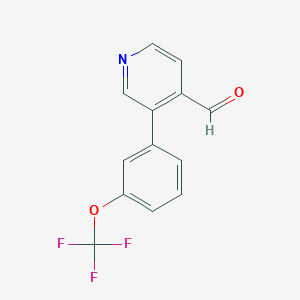
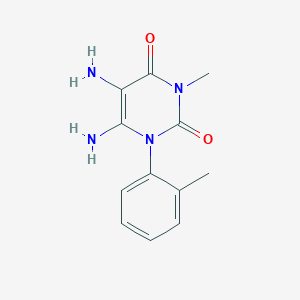
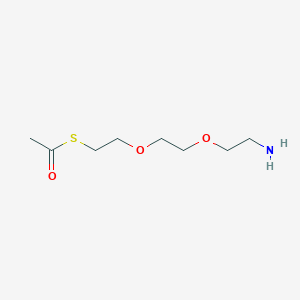

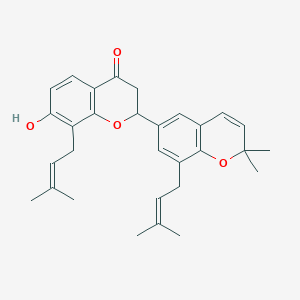
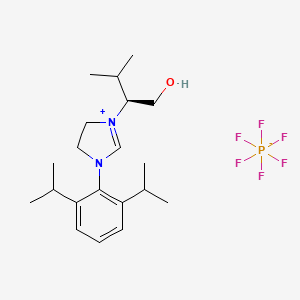
![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)
